molecular formula C20H20 B11751024 17-Ethyl-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene

17-Ethyl-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene

Cat. No.: B11751024
M. Wt: 260.4 g/mol
InChI Key: LMBRVEKVXRTMGS-UHFFFAOYSA-N
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Description

17-Ethyl-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene is a complex organic compound with the molecular formula C20H20. It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by its unique cyclopenta[a]phenanthrene structure. This compound is of significant interest in various fields of scientific research due to its structural resemblance to steroids and its potential biological activities .

Preparation Methods

The synthesis of 17-Ethyl-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene involves several steps. One common method includes the selective C-alkylation of methyl 2-oxocyclopentane-1-carboxylate with 2-(3,4-dihydro-1-naphthalenyl)ethyl-4-methylphenylsulphonates. This reaction is typically carried out using sodium in xylene under reflux conditions for 12 hours. The resulting seco-steroids are then subjected to cyclodehydration by heating in polyphosphoric acid (PPA) on a steam bath for 90 minutes. Finally, the title compounds are obtained through degradation with 5% palladium on carbon (Pd-C) at higher temperatures .

Chemical Reactions Analysis

17-Ethyl-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The major products formed from oxidation include ketones and carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst. This typically results in the formation of reduced hydrocarbons.

    Substitution: Electrophilic substitution reactions can occur, especially in the aromatic rings, using reagents like bromine (Br2) or nitric acid (HNO3). .

Scientific Research Applications

17-Ethyl-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 17-Ethyl-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene involves its interaction with molecular targets such as DNA. The compound can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The bay-region methyl group causes distortions in the molecule, which can influence its interaction with DNA and other biological molecules .

Comparison with Similar Compounds

17-Ethyl-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene can be compared with other similar compounds, such as:

Properties

IUPAC Name

17-ethyl-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20/c1-3-20(2)13-12-18-17-9-8-14-6-4-5-7-15(14)16(17)10-11-19(18)20/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBRVEKVXRTMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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